Diethyl({3-[(thian-3-yl)amino]propyl})amine
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Overview
Description
Diethyl({3-[(thian-3-yl)amino]propyl})amine is an organic compound with the molecular formula C₁₂H₂₆N₂S It is characterized by the presence of a thian-3-yl group attached to an amino propyl chain, which is further connected to a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(thian-3-yl)amino]propyl})amine typically involves the reaction of thian-3-ylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
Thian-3-ylamine+Diethylamine→Diethyl(3-[(thian-3-yl)amino]propyl)amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(thian-3-yl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-yl group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Diethyl({3-[(thian-3-yl)amino]propyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Diethyl({3-[(thian-3-yl)amino]propyl})amine exerts its effects involves interactions with specific molecular targets. The thian-3-yl group can interact with various enzymes and receptors, modulating their activity. The diethylamine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes. The overall effect is a result of the combined interactions of these functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
- Diethyl({3-[(thian-4-yl)amino]propyl})amine
- Diethyl({3-[(thian-2-yl)amino]propyl})amine
- Diethyl({3-[(thian-5-yl)amino]propyl})amine
Uniqueness
Diethyl({3-[(thian-3-yl)amino]propyl})amine is unique due to the specific positioning of the thian-3-yl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H26N2S |
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Molecular Weight |
230.42 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thian-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-3-14(4-2)9-6-8-13-12-7-5-10-15-11-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
PEOICROGXWQDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCCSC1 |
Origin of Product |
United States |
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